1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene
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Overview
Description
1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene is a complex organic compound featuring a unique bis-spiroacetal structure. This compound is part of a broader class of spiroacetals, which are known for their interesting stereochemical properties and biological activities. The bis-spiroacetal framework is often found in natural products, including antibiotics and toxins, making it a subject of significant interest in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene typically involves the formation of spiroacetal rings through acid-catalyzed cyclization. One common method includes the addition of an α-sulfonyl carbanion to δ-valerolactone, followed by acid-catalyzed cyclization . The reductive removal of the sulfone group using Raney nickel can then afford the parent bis-spiroacetals . Another approach involves the use of iodobenzene diacetate and iodine under photolytic conditions to achieve oxidative cyclization .
Industrial Production Methods
While specific industrial production methods for 1,7,9-Trioxadispiro[515~8~These methods often rely on scalable acid-catalyzed cyclization reactions and the use of robust reagents like iodobenzene diacetate for oxidative cyclization .
Chemical Reactions Analysis
Types of Reactions
1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodobenzene diacetate and iodine.
Reduction: Reductive removal of sulfone groups using Raney nickel.
Substitution: Nucleophilic addition reactions, such as the addition of acetylene to δ-valerolactone.
Common Reagents and Conditions
Oxidation: Iodobenzene diacetate and iodine under photolytic conditions.
Reduction: Raney nickel for the removal of sulfone groups.
Substitution: Catalytic amounts of camphorsulphonic acid in dichloromethane for cyclization reactions.
Major Products
The major products formed from these reactions include various isomers of bis-spiroacetals, which can be further manipulated to yield specific desired structures .
Scientific Research Applications
1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the stereochemical complexity and reactivity of spiroacetals.
Biology: Investigated for its potential biological activities, including antibiotic properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene involves its ability to undergo oxidative and reductive transformations, which can lead to the formation of various biologically active compounds. The molecular targets and pathways involved are often related to its spiroacetal structure, which can interact with biological molecules in unique ways .
Comparison with Similar Compounds
Similar Compounds
1,6,8-Trioxadispiro[4.1.5.3]pentadec-13-ene: Found in the salinomycin family of polyether antibiotics.
1,6,8-Trioxadispiro[4.1.5.2]tetradec-11-ene: Present in shellfish toxins like spirolides.
Uniqueness
1,7,9-Trioxadispiro[5.1.5~8~.2~6~]pentadec-14-ene is unique due to its specific bis-spiroacetal structure, which imparts distinct stereochemical properties and reactivity. This uniqueness makes it a valuable compound for studying the chemistry and biology of spiroacetals .
Properties
CAS No. |
832098-73-4 |
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Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5,7,9-trioxadispiro[5.1.58.26]pentadec-14-ene |
InChI |
InChI=1S/C12H18O3/c1-3-9-13-11(5-1)7-8-12(15-11)6-2-4-10-14-12/h7-8H,1-6,9-10H2 |
InChI Key |
PNFPLRRUTHVLQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2(C1)C=CC3(O2)CCCCO3 |
Origin of Product |
United States |
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